molecular formula C7H17NO2S B1433325 4,4-Dimethylpentane-1-sulfonamide CAS No. 1692804-09-3

4,4-Dimethylpentane-1-sulfonamide

Cat. No. B1433325
CAS RN: 1692804-09-3
M. Wt: 179.28 g/mol
InChI Key: RWLBNNGTZLHARS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 4,4-Dimethylpentane-1-sulfonamide were not found, sulfonamide-based compounds have been synthesized using various methods. For instance, sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material . Another study reported the synthesis of three sulfonamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 33 bonds, including 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 sulfonamide .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, sulfonamides in general are known to be involved in various chemical reactions. For instance, sulfonamides are known to inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .


Physical And Chemical Properties Analysis

This compound is a colorless or yellowish liquid that is soluble in water and organic solvents. Its molecular formula is C11H21NO2S.

Scientific Research Applications

Sulfonamide Inhibitors in Drug Development

Sulfonamides are a crucial class of compounds with extensive applications in drug development, including antibacterial, antiviral, anticancer, and Alzheimer’s disease drugs. These compounds are recognized for their ability to inhibit various enzymes and receptors, such as tyrosine kinase, HIV protease-1, and histone deacetylase, showcasing their versatility in treating a wide range of conditions (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation

Sulfonamides, due to their extensive use, have raised concerns about their environmental impact, particularly in promoting microbial resistance and their presence in the biosphere resulting from agricultural activities. Research indicates the necessity for effective biodegradation strategies to mitigate potential hazards to human health and the global ecosystem (Baran et al., 2011).

Analytical Methods for Sulfonamides

The development of analytical methods for sulfonamides, such as capillary electrophoresis, is vital for quality control in pharmaceuticals, food analysis, and environmental monitoring. These methods aim to improve the detection, analysis, and understanding of sulfonamides' behavior and distribution in various matrices (Hoff & Kist, 2009).

Pharmaceutical and Medicinal Significance

The pharmaceutical and medicinal significance of sulfur-containing motifs, particularly sulfonamides, is profound. They exhibit a broad spectrum of pharmacological properties, making them critical in developing new therapeutic agents for treating diseases ranging from microbial infections to cancer (Zhao et al., 2018).

Mechanism of Action

Target of Action

4,4-Dimethylpentane-1-sulfonamide is a sulfonamide compound. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, ion transport, and folic acid synthesis .

Mode of Action

The mode of action of sulfonamides, including this compound, involves acting as competitive inhibitors of bacterial enzymes. For instance, sulfanilamide, a type of sulfonamide, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is crucial for bacterial growth and multiplication .

Biochemical Pathways

Sulfonamides affect the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, they prevent the conversion of PABA into folic acid . Folic acid is essential for the synthesis of nucleic acids in bacteria, so its deficiency leads to inhibited bacterial growth .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial growth, these compounds exert a bacteriostatic effect .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by environmental factors. For instance, the presence of these compounds in the environment has raised concerns about the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . Therefore, environmental factors such as pH, temperature, and the presence of other organic materials could potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

While specific safety data for 4,4-Dimethylpentane-1-sulfonamide was not found, sulfonamides in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also highly flammable and may be fatal if swallowed and enters airways .

Future Directions

While specific future directions for 4,4-Dimethylpentane-1-sulfonamide were not found, sulfonamides in general have a wide range of applications in medicinal chemistry due to their unique biological activities . Therefore, it is likely that future research will continue to explore the potential uses of sulfonamides, including this compound, in various fields.

Biochemical Analysis

Biochemical Properties

4,4-Dimethylpentane-1-sulfonamide plays a significant role in biochemical reactions due to its sulfonamide functional group. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway in bacteria . This inhibition prevents the synthesis of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth. Additionally, this compound interacts with various proteins and biomolecules through hydrogen bonding and hydrophobic interactions, which contribute to its antibacterial activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits the folic acid synthesis pathway, leading to a decrease in folic acid levels and subsequent inhibition of DNA, RNA, and protein synthesis . This results in the bacteriostatic effect of the compound. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with enzymes and proteins involved in these processes . Its effects on mammalian cells are generally less pronounced compared to its antibacterial activity.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of dihydrofolic acid in bacteria . By binding to the active site of the enzyme, this compound prevents the enzyme from catalyzing the reaction between para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate (DHPP), which are substrates for dihydropteroate synthase . This inhibition disrupts the folic acid synthesis pathway, leading to the bacteriostatic effect of the compound. Additionally, this compound may interact with other biomolecules through hydrogen bonding and hydrophobic interactions, further contributing to its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that this compound can have sustained antibacterial activity, but its efficacy may decrease over time due to degradation . Additionally, prolonged exposure to the compound may lead to adaptive resistance in bacterial populations, reducing its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits effective antibacterial activity with minimal toxic effects . At high doses, this compound can cause adverse effects such as gastrointestinal disturbances, liver toxicity, and hypersensitivity reactions . Threshold effects have been observed, where doses above a certain level result in a significant increase in toxic effects without a corresponding increase in antibacterial efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as an antibacterial agent. The compound is metabolized in the liver through phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione . These metabolic reactions enhance the solubility and excretion of the compound, reducing its toxicity and increasing its efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body . The compound is also distributed to various tissues, including the liver, kidneys, and lungs, where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with enzymes and proteins involved in the folic acid synthesis pathway . The compound may also localize to other cellular compartments, such as the nucleus and mitochondria, depending on its interactions with specific biomolecules . Post-translational modifications and targeting signals may influence the localization and activity of this compound within cells .

properties

IUPAC Name

4,4-dimethylpentane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLBNNGTZLHARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous ammonia gas was passed into a solution of 4,4-dimethylpentane sulphonyl chloride (1.85 g) in dry tetrahydrofuran (5 ml) at 5-10° C. until saturation. The resulting suspension was stirred at room temperature for 18 hours and then evaporated under reduced pressure. The residue was partitioned between ethyl acetate (20 ml) and 2N aqueous hydrochloric acid (20 ml). The organic phase was separated, washed (brine 20 ml), dried (Na2SO4) and evaporated. Column chromatography on silica eluting with dichloromethane:methanol 98:2 gave 4,4-dimethylpentane sulphonic acid amide as an off-white solid (0.72 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.85 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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